3-(4-Ethylphenyl)propanal
Overview
Description
3-(4-Ethylphenyl)propanal is an organic compound with the molecular formula C11H14O It is a member of the aldehyde family, characterized by the presence of a formyl group (-CHO) attached to a propyl chain, which is further connected to a phenyl ring substituted with an ethyl group at the para position
Preparation Methods
Synthetic Routes and Reaction Conditions
3-(4-Ethylphenyl)propanal can be synthesized through several methods. One common approach involves the Friedel-Crafts alkylation of benzene with ethyl chloride to produce 4-ethylbenzene. This intermediate can then undergo a formylation reaction, such as the Gattermann-Koch reaction, to introduce the formyl group, resulting in this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve catalytic processes to ensure high yield and purity. Catalysts such as aluminum chloride or other Lewis acids are often employed to facilitate the Friedel-Crafts alkylation and subsequent formylation reactions.
Chemical Reactions Analysis
Types of Reactions
3-(4-Ethylphenyl)propanal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Substitution: Concentrated nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.
Major Products Formed
Oxidation: 3-(4-Ethylphenyl)propanoic acid.
Reduction: 3-(4-Ethylphenyl)propanol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
3-(4-Ethylphenyl)propanal has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions involving aldehydes.
Industry: Used in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of 3-(4-Ethylphenyl)propanal involves its reactivity as an aldehyde. The formyl group can participate in nucleophilic addition reactions, where nucleophiles attack the carbonyl carbon, leading to the formation of various adducts. This reactivity is crucial in its role as an intermediate in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
3-(4-Methylphenyl)propanal: Similar structure but with a methyl group instead of an ethyl group.
3-(4-Isopropylphenyl)propanal: Similar structure but with an isopropyl group instead of an ethyl group.
3-(4-Phenyl)propanal: Lacks the alkyl substitution on the phenyl ring.
Uniqueness
3-(4-Ethylphenyl)propanal is unique due to the presence of the ethyl group, which can influence its reactivity and physical properties compared to its methyl and isopropyl analogs. This substitution can affect the compound’s boiling point, solubility, and overall chemical behavior .
Properties
IUPAC Name |
3-(4-ethylphenyl)propanal | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O/c1-2-10-5-7-11(8-6-10)4-3-9-12/h5-9H,2-4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKMBYEGYTBWRIO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)CCC=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90591432 | |
Record name | 3-(4-Ethylphenyl)propanal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90591432 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
104175-15-7 | |
Record name | 3-(4-Ethylphenyl)propanal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90591432 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.